molecular formula C16H20N6O2 B5287054 2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid

2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B5287054
M. Wt: 328.37 g/mol
InChI Key: CZBBUGYFUUPNLZ-UHFFFAOYSA-N
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Description

2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid typically involves multiple steps. One common method includes the coupling of 4,6-dimethylpyrimidine with piperazine under basic conditions. The reaction is carried out using five equivalents of piperazine to minimize the formation of by-products . The reaction conditions often involve the use of diisopropylethylamine as a base and an appropriate solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to adenosine A2A and dopamine D2 receptors, which are important in the treatment of Parkinson’s disease . The compound’s binding to these receptors helps modulate neurotransmitter levels, thereby alleviating symptoms of the disease.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine
  • Indole-3-carboxylic acid derivatives
  • 2-Methylindole-3-acetic acid

Uniqueness

What sets 2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid apart from similar compounds is its dual-target profile at adenosine A2A and dopamine D2 receptors. This dual-targeting capability makes it a promising candidate for the treatment of neurodegenerative diseases, offering potential therapeutic benefits with reduced side effects .

Properties

IUPAC Name

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-10-8-11(2)18-15(17-10)21-4-6-22(7-5-21)16-19-12(3)9-13(20-16)14(23)24/h8-9H,4-7H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBUGYFUUPNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=CC(=N3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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